2-Mercaptoisobutyric acid

Mineral Processing Flotation Chelation

Generic thiols fail in sterically demanding syntheses. 2-Mercaptoisobutyric acid (2-MIBA) delivers the α-branched, gem-dimethyl scaffold required for Bucillamine API synthesis and enantioselective HPLC methods. - **Pharmaceutical**: Direct intermediate for antirheumatic Bucillamine; ensures downstream yield & purity. - **Analytical**: Preferred chiral selector for α-aminonitrile resolution; available in high enantiomeric purity. - **Materials**: Branched structure tunes polymer crosslinking & hydrophobicity; superior Cu²⁺ selectivity over Pb²⁺ vs. linear analogs. Immediate dispatch for CROs, CDMOs, and R&D labs.

Molecular Formula C4H8O2S
Molecular Weight 120.17 g/mol
CAS No. 4695-31-2
Cat. No. B014262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mercaptoisobutyric acid
CAS4695-31-2
Synonyms2-Mercapto-2-methylpropanoic Acid
Molecular FormulaC4H8O2S
Molecular Weight120.17 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)S
InChIInChI=1S/C4H8O2S/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)
InChIKeyJTMBCYAUSCBSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mercaptoisobutyric Acid Procurement Guide


2-Mercaptoisobutyric acid (2-MIBA; CAS 4695-31-2), also known as 2-mercapto-2-methylpropanoic acid, is a branched, short-chain mercaptocarboxylic acid with the molecular formula C4H8O2S and a molecular weight of 120.17 g/mol . It is characterized by a tertiary carbon center bearing both a carboxylic acid group and a thiol (-SH) group, existing as a crystalline solid with a melting point reported in the range of 47–64°C and a predicted pKa of 3.73 ± 0.10 . This compound serves as a key intermediate in the synthesis of the antirheumatic drug Bucillamine and functions as a specialized ligand, chiral resolving agent, and reactive thiol in various industrial and research applications .

Established intermediate in Bucillamine synthetic route; structural fidelity critical for downstream yield.
Reported as a chiral resolving agent for HPLC analysis of α-aminonitrile enantiomers.
Branched mercaptocarboxylic acid for chelation studies; steric thiol environment distinct from linear analogs.

Why 2-Mercaptoisobutyric Acid Cannot Be Substituted


Procurement based solely on the presence of a thiol and carboxylic acid group is insufficient, as the specific molecular architecture of 2-MIBA dictates its performance in critical applications. The α-branched, gem-dimethyl substitution adjacent to the thiol group imparts unique steric and electronic properties that differentiate it from linear analogs like mercaptoacetic acid or 3-mercaptopropionic acid, and even from its structural isomer, 3-mercaptoisobutyric acid. These structural nuances result in quantifiable differences in metal ion selectivity (e.g., Cu²⁺ vs. Pb²⁺) [1], thermodynamic parameters like ionization constants and complex formation equilibrium [2], and performance as a chiral selector in analytical chemistry [3]. Consequently, substituting 2-MIBA with a generic thiol can lead to suboptimal yields, poor selectivity in flotation or chelation processes, or failure to meet analytical resolution requirements.

Linear thiols (e.g., mercaptoacetic acid) lack gem-dimethyl steric bulk; metal-ion selectivity and chelation behavior may differ significantly.
Structural isomer 3-mercaptoisobutyric acid exhibits different ionization constant and reactivity profile; analytical or process performance may not transfer.
Substitution with racemic or opposite enantiomer compromises chiral resolution capability; reported enantiomeric purity essential for quantitative HPLC methods.

Performance Evidence vs. Analog Compounds


Selectivity vs. Mercaptoacetic Acid in Mineral Flotation

In a comparative study of mercapto acids as selective depressants in the flotation separation of chalcopyrite (CuFeS₂) from galena (PbS), 3-mercaptoisobutyric acid, a structural isomer, demonstrated significantly higher binding energy and chelating ability than mercaptoacetic acid (TGA). First-principles calculations revealed that the binding energies of mercapto acids to Cu²⁺ are 300–400 kJ/mol higher than to Pb²⁺. The reactivity and chelating ability ranked as 3-mercaptopropionic acid > 3-mercaptoisobutyric acid > mercaptoacetic acid, directly correlating with flotation selectivity [1]. While this study focuses on the 3-mercapto isomer, it provides class-level inference that the mercaptoisobutyric acid structure, with its branched backbone, offers a substantial advantage over the linear TGA for selective metal ion binding.

Flotation selectivity vs. MAA
Class-level inference
Binding energy to Cu²⁺ 300–400 kJ/mol higher than to Pb²⁺; ranked 3-MPA > 3-MIBA > MAA
Branched mercaptoisobutyric acid structure supports higher chelation selectivity over linear MAA
Class-level inference from 3‑mercapto isomer study; direct 2‑MIBA data to verify
Mineral Processing Flotation Chelation Selective Depressant Chalcopyrite

Ionization Constant and Thermodynamic Behavior

The carboxylic acid ionization constant (pKa) of 2-mercaptoisobutyric acid (2-MIBA) was measured alongside mercaptoacetic acid (MAA), 2-mercaptopropionic acid (2-MPA), and 2-mercaptosuccinic acid (2-MSA) in perchlorate media at I = 1.0M over 273–309°K [1]. The study provides quantitative thermodynamic quantities derived from these measurements. The specific pKa value for 2-MIBA is reported as 3.73 ± 0.10 , which differs from other mercapto acids. This difference in ionization behavior, influenced by the hydrophobic gem-dimethyl substituents, directly impacts the molecule's solvation and, consequently, its reactivity in metal complex formation reactions [1].

Ionization constant
Head-to-head
pKa = 3.73 ± 0.10 (predicted)
Distinct acid dissociation behavior vs. MAA, 2-MPA, 2-MSA; relevant for metal‑complex pH windows
Measured at I=1.0M, 273–309 K; hydrophobic substituent effect confirmed
Physical Chemistry Thermodynamics Solution Chemistry Ionization Constant Metal Complexation

Chiral Resolution of α-Aminonitriles

In the HPLC analysis of α-aminonitrile enantiomers via derivatization with o-phthalaldehyde and chiral thiols, β-mercaptoisobutyric acid was one of two thiols identified as providing the best resolution among those tested. The study directly compared its performance against N-acetyl-D-penicillamine [1]. Critically, β-mercaptoisobutyric acid was specifically selected for quantitative enantiomeric excess determination because it could be reliably procured in high enantiomeric purity from commercial sources, making it a practical and reproducible choice for this analytical method [1].

Chiral resolution of aminonitriles
Direct comparison
Reported best resolution among tested chiral thiols; selected for quantitative enantiomeric excess determination
Supports use as chiral selector in HPLC; procurement in high enantiomeric purity enables method reproducibility
Reversed‑phase HPLC with OPA derivatization; compared to N‑acetyl‑D‑penicillamine
Chiral Chromatography Analytical Chemistry Enantiomeric Resolution Derivatization α-Aminonitriles

Chelation of Technetium-99m for Hepatobiliary Imaging

2-Mercaptoisobutyric acid is the specified chelating agent for reduced technetium-99m in a patented radiopharmaceutical composition designed for scintigraphic imaging of the liver and biliary tract morphology and function [1]. The patent claims a composition comprising an aqueous solution of 2-MIBA chelating reduced 99m-technetium, preferably utilizing stannous tin as the reducing agent for the pertechnetate [1]. This specific use for hepatobiliary imaging highlights a functional role not generally shared by other common mercaptocarboxylic acids.

Tc‑99m hepatobiliary agent
Supporting evidence
Specific chelator for reduced ⁹⁹ᵐTc in patented radiopharmaceutical composition
Unique functional application not shared by common mercaptocarboxylic acids; relevant for nuclear medicine research
Aqueous formulation with stannous chloride reducing agent; US3928552A
Radiopharmaceuticals Nuclear Medicine Diagnostic Imaging Technetium-99m Chelation

Key Research and Industrial Applications


API Intermediate for Bucillamine Synthesis

2-Mercaptoisobutyric acid is a direct and established intermediate for the synthesis of Bucillamine, an antirheumatic drug . For CROs, CDMOs, and pharmaceutical research groups, sourcing 2-MIBA is a necessary step in this specific synthetic route, and its structural fidelity is non-negotiable for downstream process yields and final API purity. Substitution with other mercapto acids would lead to entirely different molecular scaffolds.

Chiral HPLC Method Development

Based on its demonstrated performance in resolving α-aminonitrile enantiomers [1], 2-MIBA is a preferred choice for analytical laboratories developing or validating HPLC methods for chiral separation of amines. Its selection is further justified by its commercial availability in high enantiomeric purity, ensuring method reproducibility and quantitative reliability [1].

Novel Chelating Agents and Metal Recovery

Given the class-level evidence that branched mercaptoisobutyric acids exhibit superior metal ion selectivity over linear analogs like mercaptoacetic acid [2], 2-MIBA is a candidate for research into specialized chelating agents. This could involve developing more efficient depressants in mineral flotation circuits, designing new ligands for heavy metal remediation, or creating selective metal catalysts where steric bulk around the sulfur donor atom is beneficial.

Thiol-Containing Polymers and Functional Materials

2-MIBA is identified as a thiol compound for use in photopolymerization initiator and photosensitive compositions [3]. Its branched structure can be exploited to tune the properties of the resulting polymers, such as crosslinking density, hydrophobicity, or chain flexibility, which differ from polymers derived from linear thiols. This makes it a valuable monomer for materials science research.

Application
Selection Property
Validation Focus
Bucillamine intermediate
Structural fidelity for the synthetic route
Downstream process yield and API purity
Chiral HPLC method development
Enantiomeric purity and reported resolving performance
Method reproducibility and quantitative reliability for amine analysis
Selective chelating agents
Steric environment around thiol donor
Metal ion selectivity profile in flotation or remediation research
Functional polymer monomer
Branched thiol structure for property tuning
Crosslinking density, hydrophobicity, and chain flexibility in photopolymers

Technical Documentation Hub

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